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Compound of Interest

Compound Name: 2-Carboethoxyimidazole

Cat. No.: B105911 Get Quote

Introduction

2-Carboethoxyimidazole, also known as Ethyl 1H-benzimidazole-2-carboxylate, serves as a

versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its

benzimidazole core is a recognized pharmacophore found in numerous biologically active

compounds, including those with potent anticancer properties. The presence of the

carboethoxy group at the 2-position offers a reactive handle for synthetic modifications,

allowing for the introduction of diverse functionalities to modulate the compound's biological

activity and pharmacokinetic profile. This document outlines the application of 2-
carboethoxyimidazole in the synthesis of potential anticancer agents, providing detailed

protocols, quantitative data on the activity of related compounds, and visualization of relevant

biological pathways.

While direct anticancer agents synthesized from 2-carboethoxyimidazole are not extensively

detailed in publicly available literature, its structural motif is central to many potent anticancer

compounds. The protocols and data presented here are based on established synthetic routes

for analogous benzimidazole derivatives and the biological activities of structurally related

molecules that highlight the potential of this chemical scaffold.
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A common synthetic strategy involves the conversion of the carboethoxy group of 2-
carboethoxyimidazole into a carboxamide. Amide functionalities are prevalent in many drug

molecules and can participate in crucial hydrogen bonding interactions with biological targets.

This section provides a protocol for the synthesis of a hypothetical N-aryl benzimidazole-2-

carboxamide, a class of compounds often investigated for anticancer activity.

Experimental Protocol: Synthesis of N-(4-
methoxyphenyl)-1H-benzimidazole-2-carboxamide
This protocol describes a two-step synthesis starting from 2-carboethoxyimidazole. The first

step is the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide

coupling reaction.

Step 1: Hydrolysis of Ethyl 1H-benzimidazole-2-carboxylate

Dissolution: Dissolve Ethyl 1H-benzimidazole-2-carboxylate (1.0 g, 5.26 mmol) in a mixture

of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

Addition of Base: Add sodium hydroxide (0.42 g, 10.52 mmol) to the solution.

Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and remove the

ethanol under reduced pressure.

Acidification: Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4

with 2N HCl.

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry

under vacuum to yield 1H-benzimidazole-2-carboxylic acid.

Step 2: Amide Coupling to form N-(4-methoxyphenyl)-1H-benzimidazole-2-carboxamide

Activation of Carboxylic Acid: Suspend 1H-benzimidazole-2-carboxylic acid (0.5 g, 3.08

mmol) in dry dichloromethane (20 mL) in a 100 mL round-bottom flask under a nitrogen
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atmosphere. Add oxalyl chloride (0.34 mL, 3.70 mmol) dropwise, followed by a catalytic

amount of N,N-dimethylformamide (DMF) (1-2 drops).

Reaction: Stir the mixture at room temperature for 2 hours. The formation of the acid chloride

is indicated by the cessation of gas evolution.

Amine Addition: In a separate flask, dissolve p-anisidine (4-methoxyaniline) (0.42 g, 3.39

mmol) and triethylamine (0.86 mL, 6.16 mmol) in dry dichloromethane (10 mL).

Coupling Reaction: Cool the acid chloride solution to 0 °C and add the solution of p-anisidine

and triethylamine dropwise. Allow the reaction to warm to room temperature and stir

overnight.

Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, wash

with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel

(eluent: ethyl acetate/hexane gradient) to obtain the desired N-(4-methoxyphenyl)-1H-

benzimidazole-2-carboxamide.

Quantitative Data on Anticancer Activity of
Benzimidazole Derivatives
Due to the lack of specific data for compounds directly synthesized from 2-
carboethoxyimidazole, the following table summarizes the in vitro anticancer activity of

structurally related 2-substituted benzimidazole derivatives against various human cancer cell

lines. This data illustrates the potential potency of this class of compounds.
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Compound ID Cancer Cell Line IC50 (µM) Reference

Compound 7n
SK-Mel-28

(Melanoma)
2.55 [1]

A549 (Lung) 6.21 [1]

MCF-7 (Breast) 8.34 [1]

DU-145 (Prostate) 10.12 [1]

Compound 7u
SK-Mel-28

(Melanoma)
3.11 [1]

A549 (Lung) 9.87 [1]

MCF-7 (Breast) 12.45 [1]

DU-145 (Prostate) 17.89 [1]

Compound 3c HCT-116 (Colon) - [2][3]

TK-10 (Renal) - [2][3]

Compound 3l HCT-116 (Colon) - [2][3]

TK-10 (Renal) - [2][3]

Note: Specific IC50 values for compounds 3c and 3l were not provided in the abstract, but they

were highlighted as the most effective antitumor agents in the study.[2][3]

Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for converting 2-
carboethoxyimidazole into a potential anticancer agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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